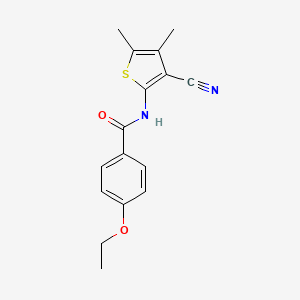

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide is a heterocyclic compound featuring a thiophene ring substituted with cyano (-CN) and dimethyl (-CH₃) groups at positions 3, 4, and 5, respectively. The thiophene moiety is linked via an amide bond to a 4-ethoxybenzamide group.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-4-20-13-7-5-12(6-8-13)15(19)18-16-14(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEQWOLIESWRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Amide Bond Formation

The primary synthetic pathway for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide involves the condensation of 3-cyano-4,5-dimethylthiophen-2-amine with 4-ethoxybenzoyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Conditions:

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is employed to maintain a moisture-free environment.

- Base: Triethylamine (TEA) or pyridine (1.5–2.0 equivalents) neutralizes HCl generated during the reaction, driving completion.

- Temperature: Reactions are conducted at 0–25°C to minimize side reactions, such as hydrolysis of the acyl chloride.

- Time: 6–12 hours, monitored via thin-layer chromatography (TLC) for amine consumption.

Mechanistic Insights:

The electron-withdrawing cyano group on the thiophene ring enhances the amine’s nucleophilicity, facilitating rapid acylation. Steric hindrance from the 4,5-dimethyl groups necessitates extended reaction times compared to unsubstituted analogues.

Alternative Coupling Strategies

In cases where acyl chlorides are unstable, carbodiimide-mediated coupling (e.g., EDC/HOBt) can be employed. This method utilizes 4-ethoxybenzoic acid activated in situ, though yields are generally lower (60–75%) compared to acyl chloride routes.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements adapt batch processes to continuous flow systems, improving reproducibility and scalability:

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Reactor Volume | 0.5–2 L | 50–500 L |

| Residence Time | 6–12 h | 2–4 h |

| Yield | 70–85% | 82–88% |

| Purity | >95% (HPLC) | >98% (HPLC) |

Key Advantages:

Solvent and Recycle Systems

Industrial protocols prioritize solvent recovery to minimize costs and environmental impact. For example, DCM is distilled and reused in subsequent batches, achieving >90% recovery efficiency.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from methanol or ethanol/water mixtures. Optimal conditions include:

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate gradient) resolves residual starting materials, though this is avoided in industrial settings due to throughput constraints.

Analytical Validation

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.35 (s, 6H, CH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 7.05–8.02 (m, 4H, Ar-H), 8.45 (s, 1H, NH).

- HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

Mass Spectrometry:

Challenges and Mitigation Strategies

Hydrolytic Degradation

The cyano group is susceptible to hydrolysis under acidic or basic conditions, necessitating strict pH control during synthesis and storage.

Mitigation:

Regioselectivity Concerns

Competing reactions at the thiophene ring’s 2- and 5-positions are minimized by steric blocking from the 4,5-dimethyl groups.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzamide rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Amino derivatives from the reduction of the cyano group.

Substitution: Various substituted thiophene and benzamide derivatives.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Material Science: The compound’s unique structural features make it useful in the development of organic electronic materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Research

Pyridine-Based Insecticidal Compounds

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Structure: Pyridine core with cyano and styryl substituents, linked to a thioacetamide group. Activity: Exhibits superior insecticidal activity against Aphis craccivora (cowpea aphid) compared to acetamiprid, a commercial neonicotinoid . In contrast, the thiophene in the target compound may alter electron distribution and steric effects.

- 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) Structure: Cyclized thienopyridine derivative with amino and styryl groups. Activity: Higher aphid mortality than acetamiprid, attributed to the thienopyridine scaffold’s rigidity and improved bioavailability . Comparison: The target compound lacks the fused thienopyridine system, which may reduce conformational stability but increase synthetic accessibility.

Benzamide-Based Herbicides

- N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

- Structure : Ethoxymethoxybenzamide linked to a dichlorophenyl group.

- Application : Used as a herbicide, targeting plant cell wall synthesis .

- Key Difference : The ethoxymethoxy group in etobenzanid enhances solubility, while the target compound’s 4-ethoxybenzamide and thiophene substituents may influence membrane permeability and target specificity.

Pharmacologically Relevant Analogues

Antidiabetic Benzamide Derivatives

- 5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide (Compound 1) Structure: Substituted benzamide with multiple methoxy and sulfonyl groups. Application: Shows promise as a type-II diabetes therapeutic due to optimized drug-likeness and target engagement . Comparison: The target compound’s simpler structure (lacking sulfonyl and ureido groups) may limit its metabolic stability but reduce synthetic complexity.

SARS-CoV-2 Entry Inhibitors

- 4,4′-oxybis[N-(2-ethoxyphenyl)benzamide] Structure: Dimeric benzamide with ethoxy substituents. Comparison: The monomeric structure of the target compound may reduce binding avidity but improve pharmacokinetic profiles.

Data Table: Key Attributes of Comparable Compounds

Research Implications

- Substituent Effects: The cyano group in the target compound may enhance electrophilic reactivity, while dimethyl groups on the thiophene could improve lipophilicity.

- Activity Trade-offs : Simplified structures (e.g., lacking fused rings or dimeric linkages) may sacrifice target potency for synthetic feasibility.

- Unmet Needs : Further modification of the 4-ethoxybenzamide group (e.g., introducing sulfonyl or styryl moieties) could expand biological applications .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide (CAS: 329923-73-1) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O2S. The compound features a thiophene ring substituted with a cyano group and an ethoxybenzamide moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 300.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 329923-73-1 |

Research indicates that this compound exhibits significant inhibitory effects on specific kinases, particularly within the mitogen-activated protein kinase (MAPK) family. It has been identified as a selective inhibitor of JNK2 and JNK3 kinases, which are involved in various cellular processes including apoptosis and inflammation.

Key Findings:

- Inhibition of JNK Kinases : The compound demonstrated potent inhibitory activity against JNK3 with a pIC50 value of 6.7, indicating strong binding affinity and potential for therapeutic use in conditions where JNK signaling is dysregulated .

- Selectivity : It showed selectivity against other MAPK family members such as JNK1, p38alpha, and ERK2, suggesting a targeted approach in therapeutic applications .

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

- Cancer Therapy : Due to its role in inhibiting JNK pathways that are often overactive in cancer cells, this compound may serve as a candidate for cancer treatment.

- Anti-inflammatory Agents : Its ability to modulate inflammatory responses through JNK inhibition could position it as an anti-inflammatory agent.

- Neuroprotective Effects : Given the involvement of JNK signaling in neurodegenerative diseases, this compound may have implications for neuroprotection.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

- In vitro Studies : Laboratory experiments have shown that the compound can induce apoptosis in cancer cell lines by inhibiting the JNK pathway, leading to reduced cell proliferation and increased cell death .

- In vivo Models : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to establish long-term safety and efficacy .

Q & A

Basic: What are the key considerations for synthesizing N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide with high purity?

Methodological Answer:

The synthesis requires precise control of reaction parameters:

- Temperature: Optimal ranges (e.g., 60–80°C) to minimize side reactions.

- Solvent selection: Polar aprotic solvents like DMF or DMSO enhance reactivity for thiophene-amide coupling .

- Catalyst use: Palladium or copper catalysts may improve cross-coupling efficiency for cyano-thiophene intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Confirm purity via HPLC (>98% by area normalization) and NMR (absence of extraneous peaks) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign peaks for the thiophene ring (δ 6.8–7.2 ppm for aromatic protons), ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and cyano group (no proton signal; confirmed via IR) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., methyl groups on thiophene).

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 344.09) .

- Infrared Spectroscopy (IR): Detect C≡N stretch (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Methodological Answer:

Discrepancies in IC50 values (e.g., lung vs. breast cancer lines) may arise from:

- Cell line heterogeneity: Genetic variability (e.g., A549 vs. MCF-7) in drug transporters or target enzyme expression. Validate using isogenic cell pairs .

- Assay conditions: Standardize MTT assay protocols (e.g., incubation time: 48–72 hours; serum-free media to avoid interference) .

- Statistical rigor: Use triplicate technical replicates and three independent biological repeats. Apply ANOVA with post-hoc tests (e.g., Tukey) to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.